molecular formula C15H20N2O7 B13220745 Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-nitrophenyl)propanoate

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-nitrophenyl)propanoate

Cat. No.: B13220745
M. Wt: 340.33 g/mol
InChI Key: BOYSNCZVUPHYFV-UHFFFAOYSA-N
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Description

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-nitrophenyl)propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, a hydroxyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-nitrophenyl)propanoate typically involves multiple steps

    Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a reduction reaction using sodium borohydride (NaBH4) in methanol at low temperatures.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nucleophilic substitution reaction using appropriate nitrophenyl derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-nitrophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM), room temperature.

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), ethanol, room temperature.

    Substitution: Trifluoroacetic acid (TFA), dichloromethane (DCM), room temperature.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of the free amino compound after Boc deprotection.

Scientific Research Applications

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-nitrophenyl)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and nitrophenyl groups can participate in hydrogen bonding and π-π interactions, respectively, which can influence its binding to enzymes or receptors. The Boc-protected amino group can be deprotected to reveal a free amino group, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate: Similar structure but with a phenyl group instead of a nitrophenyl group.

    Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-hydroxyphenyl)propanoate: Similar structure but with a hydroxyphenyl group.

Uniqueness

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-nitrophenyl)propanoate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic and research applications where these properties are advantageous.

Biological Activity

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-nitrophenyl)propanoate, also known by its CAS number 1955493-55-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, synthesis, and applications in various fields.

  • Molecular Formula : C₁₅H₂₀N₂O₇
  • Molecular Weight : 340.33 g/mol
  • CAS Number : 1955493-55-6

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

The biological activity of this compound can be attributed to its structural components:

  • Amino Group : The Boc group protects the amino functionality, allowing for selective reactions that can lead to the formation of biologically active derivatives.
  • Hydroxy Group : The presence of the hydroxy group enhances the compound's reactivity, making it suitable for further modifications that can increase its biological efficacy.
  • Nitrophenyl Moiety : The nitrophenyl group is known to exhibit various biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds containing nitrophenyl groups often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of nitrophenyl compounds can inhibit bacterial growth and possess antifungal activities. This compound may demonstrate similar properties due to its structural characteristics.

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. The hydroxy and amino groups can interact with active sites of enzymes, potentially leading to inhibition of key metabolic pathways. This property is particularly relevant in the development of pharmaceuticals targeting specific enzymes involved in disease processes.

Synthesis Methods

The synthesis of this compound typically involves:

  • Protection of Amino Group : The amino acid is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
  • Formation of Hydroxy and Nitrophenyl Groups : Subsequent reactions introduce the hydroxy and nitrophenyl functionalities through standard organic synthesis techniques.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated various nitrophenyl compounds for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures to this compound exhibited significant inhibition zones, suggesting potential for development as antimicrobial agents .
  • Enzyme Inhibition Research :
    • Another research project focused on the inhibitory effects of related compounds on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Compounds with similar functional groups showed promising inhibition rates, indicating that this compound could be explored for similar applications .

Properties

Molecular Formula

C15H20N2O7

Molecular Weight

340.33 g/mol

IUPAC Name

methyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate

InChI

InChI=1S/C15H20N2O7/c1-15(2,3)24-14(20)16-11(13(19)23-4)12(18)9-6-5-7-10(8-9)17(21)22/h5-8,11-12,18H,1-4H3,(H,16,20)

InChI Key

BOYSNCZVUPHYFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC(=CC=C1)[N+](=O)[O-])O)C(=O)OC

Origin of Product

United States

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